
2,4-Dichloro-2,4-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the use of chlorine gas (Cl2) and a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions to form alkenes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed for specific transformations.
Major Products Formed
Substitution: Products include alcohols, ethers, and other substituted hydrocarbons.
Elimination: Alkenes are the primary products of elimination reactions.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Aplicaciones Científicas De Investigación
2,4-Dichloro-2,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated hydrocarbons and their biological effects.
Medicine: Research into potential pharmaceutical applications, although limited, explores its reactivity and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-2,4-dimethylpentane involves its reactivity with nucleophiles and bases. The chlorine atoms, being electron-withdrawing groups, make the carbon atoms they are attached to more electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of strong bases can abstract protons, leading to the formation of double bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,4-dimethylpentane
- 4-Chloro-2,2-dimethylpentane
- 2,2-Dichloro-4,4-dimethylpentane
Uniqueness
2,4-Dichloro-2,4-dimethylpentane is unique due to the specific positioning of its chlorine atoms and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical transformations.
Propiedades
Número CAS |
33553-93-4 |
|---|---|
Fórmula molecular |
C7H14Cl2 |
Peso molecular |
169.09 g/mol |
Nombre IUPAC |
2,4-dichloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2,8)5-7(3,4)9/h5H2,1-4H3 |
Clave InChI |
LHJHUCCRNCKRQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




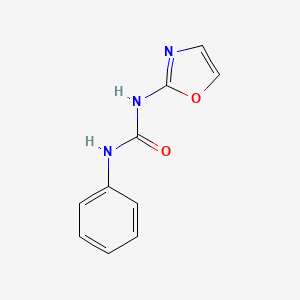
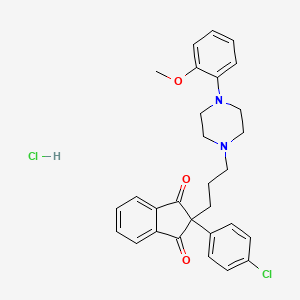
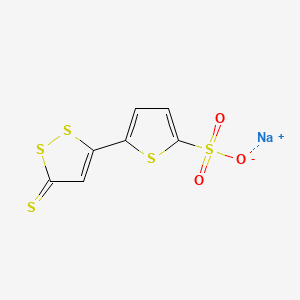
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
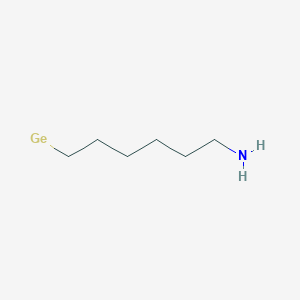


![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
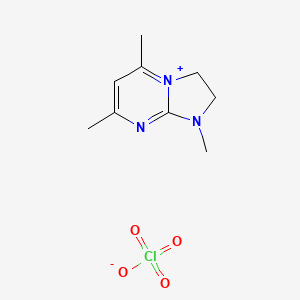
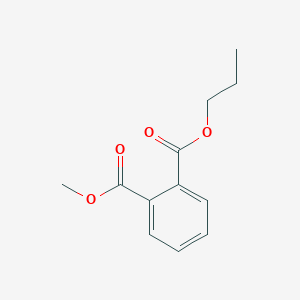
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
